molecular formula C23H25N5O2 B2649146 1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1172287-17-0

1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2649146
CAS RN: 1172287-17-0
M. Wt: 403.486
InChI Key: NZITZGGPEXQQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enzyme Inhibition and Molecular Targeting

One significant area of research is the discovery and development of enzyme inhibitors. For instance, 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified and optimized for high potency and selectivity. These compounds showed robust effects on serum biomarkers, indicating strong in vivo target engagement and suitability for use in various disease models (Thalji et al., 2013).

2. Antiproliferative Activities and Cancer Research

The study of substituted amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles revealed significant antiproliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking with active compounds against Bcl-2 protein showed good binding affinity, indicating potential as anticancer agents (Parveen et al., 2017).

3. Synthesis and Biological Activities

Research in the synthesis of novel heterocyclic compounds like substituted pyrazolo[4,3-c]pyridine-3-ols has been carried out, with the potential for various biological activities. These compounds are derived from piperidine-carboxamides and have been studied for their chemical properties and potential applications (Karthikeyan et al., 2014).

4. Antiinflammatory and Antimicrobial Activities

The synthesis of N-hydroxy methyl derivatives of certain piperidine and piperazine compounds has been evaluated for antiinflammatory and antimicrobial activities. These studies contribute to the understanding of the pharmacological properties and therapeutic potential of these compounds (Rajasekaran et al., 1999).

5. Polymer Synthesis and Material Science

The compound is also part of research in polymer synthesis, where derivatives are used to create polyamides with varying molecular weights and solubility properties. This research is crucial for developing new materials with specific mechanical and chemical properties (Hattori & Kinoshita, 1979).

properties

IUPAC Name

1-methyl-2-oxo-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-26-12-4-5-20(23(26)30)22(29)25-19-9-7-18(8-10-19)17-27-13-15-28(16-14-27)21-6-2-3-11-24-21/h2-12H,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZITZGGPEXQQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.